molecular formula C18H18N2O2 B2432333 N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide CAS No. 852155-13-6

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide

Cat. No.: B2432333
CAS No.: 852155-13-6
M. Wt: 294.354
InChI Key: QWNCJNYRSOCBNY-UHFFFAOYSA-N
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Description

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is an organic compound that features a pyrrolidinone ring attached to a benzamide structure

Mechanism of Action

Target of Action

The primary target of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary target, it’s challenging to determine the specific biochemical pathways affected by this compound . Once the target is identified, it will be possible to map out the downstream effects on various biochemical pathways.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the reaction of 2-oxopyrrolidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is unique due to its specific combination of a pyrrolidinone ring and a benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNCJNYRSOCBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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